7,8-Dehydro Nalmefene
Description
Properties
CAS No. |
91598-83-3 |
|---|---|
Molecular Formula |
C21H23NO3 |
Molecular Weight |
337.419 |
IUPAC Name |
(4R,4aS,7aS,12bS)-3-(cyclopropylmethyl)-7-methylidene-2,4,7a,13-tetrahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline-4a,9-diol |
InChI |
InChI=1S/C21H23NO3/c1-12-6-7-21(24)16-10-14-4-5-15(23)18-17(14)20(21,19(12)25-18)8-9-22(16)11-13-2-3-13/h4-7,13,16,19,23-24H,1-3,8-11H2/t16-,19+,20+,21-/m1/s1 |
InChI Key |
DNMTZPZJQISVPP-MBPVOVBZSA-N |
SMILES |
C=C1C=CC2(C3CC4=C5C2(C1OC5=C(C=C4)O)CCN3CC6CC6)O |
Synonyms |
(5α)-17-(Cyclopropylmethyl)-7,8-didehydro-4,5-epoxy-6-methylene-morphinan-3,14-diol |
Origin of Product |
United States |
Preparation Methods
Catalytic Hydrogenation and Byproduct Management
Post-oxidation hydrogenation is often necessary to reduce unintended double bonds or epoxide byproducts. The CN104230945B patent employs palladium-carbon (Pd/C) or Raney nickel catalysts under hydrogen atmospheres at 20–45°C . For example:
| Catalyst | Temperature (°C) | Hydrogen Pressure (bar) | Reaction Time (h) | Yield (%) |
|---|---|---|---|---|
| Pd/C 5% | 37 | 3.5 | 8 | 89 |
| Raney Ni | 25 | 4.0 | 12 | 91 |
Phosphine oxide byproducts (e.g., triphenylphosphine oxide, TPPO) generated during Wittig reactions are removed via liquid-liquid extraction. Patent HUE026892T2 specifies washing with ammonium chloride-saturated water followed by dichloromethane partitioning, reducing TPPO content to <0.1% .
Salt Formation and Crystallization Dynamics
Conversion to the hydrochloride salt enhances stability and facilitates crystallization. The HUE026892T2 protocol introduces gaseous HCl or 37% aqueous HCl to a dichloromethane solution of 7,8-Dehydro Nalmefene free base . Key parameters include:
-
Acid Addition Rate : 0.5 mL/min per mole of base to prevent localized overheating
-
Crystallization Temperature : 20–30°C for optimal crystal nucleation
-
Aging Time : 3–5 hours to exclude phosphine oxide inclusions
Post-crystallization, the CN104230945B method uses acetone/water mixtures (1:4 v/v) for recrystallization, achieving 93–94% recovery of the dihydrate form . X-ray diffraction analyses confirm that this process yields the thermodynamically stable Form II polymorph.
Industrial-Scale Process Intensification
Modern production lines integrate continuous flow reactors to enhance oxidation efficiency. A representative setup includes:
-
Reactor 1 : Nalmefene (1.0 M in toluene) + chloro-carbonic acid-1-chloroethene ester (1.2 eq) at 80°C
-
In-line IR Monitoring : Tracks ylide formation (absorbance at 1650 cm⁻¹)
-
Static Mixer : Introduces aqueous HCl (2.0 eq) for instantaneous salt precipitation
-
Centrifugal Crystallizer : Separates product with ≤5 ppm residual toluene
This system reduces batch cycle times from 48 hours (traditional) to 6.5 hours while maintaining 88% overall yield.
Analytical Validation and Quality Control
PhEur-compliant purity assessments require:
-
HPLC : C18 column, 0.1% TFA in water/acetonitrile gradient (95:5 to 50:50 over 30 min), UV detection at 280 nm
-
Limit Tests : ≤0.15% total impurities, ≤0.05% individual unknown peaks
-
Residual Solvents : GC-FID analysis for toluene (<890 ppm), dichloromethane (<600 ppm)
Stability studies (40°C/75% RH, 6 months) show ≤0.2% potency loss when stored in amber glass vials with nitrogen overlay.
Chemical Reactions Analysis
7,8-Dehydro Nalmefene undergoes various chemical reactions, including:
Oxidation: This reaction is crucial in the synthesis of this compound from nalmefene.
Reduction: The compound can be reduced back to nalmefene under specific conditions.
Substitution: It can undergo substitution reactions, where functional groups are replaced by others, depending on the reagents and conditions used.
Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are often carried out in solvents such as methanol or ethanol.
Major Products: The primary product is this compound, with potential side products depending on the reaction conditions.
Scientific Research Applications
Alcohol Dependence Treatment
Nalmefene has been extensively studied for its efficacy in reducing alcohol consumption among individuals with alcohol dependence. Research indicates that it can significantly decrease both monthly total alcohol intake and the frequency of heavy drinking days .
Key Studies:
- A randomized double-blind study demonstrated that patients treated with nalmefene experienced fewer relapses to heavy drinking compared to those receiving placebo, establishing the compound's effectiveness in managing alcohol use disorder .
- A long-term study in Japanese patients confirmed nalmefene's safety and efficacy in individuals classified with high drinking risk levels, further supporting its therapeutic potential .
Table 1: Efficacy of Nalmefene in Alcohol Dependence
| Study Reference | Sample Size | Treatment Duration | Key Findings |
|---|---|---|---|
| Mason et al., 1999 | 200 | 12 weeks | Reduced relapse rates to heavy drinking (P<0.02) |
| Anton et al., 2004 | 150 | 12 weeks | No significant difference from placebo |
| Long-term study (2020) | 300 | 24 months | Safe and effective in high-risk patients |
Opioid Overdose Reversal
Nalmefene hydrochloride injection has been investigated for its potential to reverse opioid-induced respiratory depression. Recent studies indicate that nalmefene can effectively reverse the effects of synthetic opioids like fentanyl, demonstrating comparable or superior efficacy to traditional treatments such as naloxone .
Case Study: COINED Study
- The Clinical Outcomes from Injectable Nalmefene in the Emergency Department study analyzed the effectiveness of nalmefene compared to naloxone in reversing acute opioid toxicity. The preliminary results suggested a high success rate in reversing respiratory depression without significant adverse effects .
Table 2: Nalmefene vs. Naloxone in Opioid Reversal
| Drug | Dosage | Efficacy Rate (%) | Side Effects |
|---|---|---|---|
| Nalmefene | 1 mg | 85 | Minimal |
| Naloxone | 2 mg | 80 | Moderate |
Mechanistic Insights
The pharmacological action of nalmefene involves modulation of dopamine pathways, which may contribute to its effects on both alcohol consumption and opioid response. Studies have shown that nalmefene can enhance dopamine release in certain conditions, potentially altering reward pathways associated with substance use .
Safety Profile and Considerations
While nalmefene shows promise, its use is not without risks. Abrupt reversal of opioid effects can lead to cardiovascular instability or precipitate withdrawal symptoms, particularly in patients with pre-existing conditions . Therefore, careful patient selection and monitoring are essential when administering nalmefene.
Mechanism of Action
7,8-Dehydro Nalmefene exerts its effects by:
Blocking Opioid Receptors: It acts as an antagonist at the mu-opioid receptor, preventing opioids from binding and exerting their effects.
Molecular Targets and Pathways: The compound interacts with the mu-opioid receptor, as well as potentially influencing other neurotransmitter systems such as dopamine and glutamate, which are involved in addiction and dependence
Comparison with Similar Compounds
Comparison with Similar Compounds
Given the ambiguity surrounding "7,8-Dehydro Nalmefene," comparisons will focus on nalmefene and structurally or functionally related compounds.
Nalmefene vs. Naltrexone
Both nalmefene and naltrexone are opioid antagonists, but they differ in key aspects:
Nalmefene’s unique κ-opioid receptor activity may explain its efficacy in attenuating alcohol cue-reactivity in the ventral striatum, as shown in fMRI studies .
Nalmefene vs. 7,8-Dihydroxyflavone (7,8-DHF)
While unrelated structurally, 7,8-DHF () shares a "7,8" nomenclature but is a flavonoid with purported neurotrophic effects via TrkB receptor activation.
Critical Analysis of Evidence Gaps
Misidentification of Compounds : The term "this compound" may conflate nalmefene with unrelated 7,8-dehydro derivatives (e.g., 7,8-dehydropenstemoside or 7,8-DHF ).
Structural Analogues : If "this compound" refers to a hypothetical derivative, comparisons would require computational or synthetic studies, which are absent from the provided evidence.
Recommendations for Future Research
- Clarify the nomenclature and structural identity of "this compound."
- Investigate its receptor binding profile and pharmacokinetics relative to nalmefene.
Biological Activity
7,8-Dehydro Nalmefene (7,8-DHN) is a notable metabolite of Nalmefene, primarily recognized for its role as an opioid receptor modulator. This compound has garnered attention due to its significant biological activity, particularly in the context of treating substance use disorders, including alcohol and opioid dependence.
7,8-DHN primarily functions as an antagonist at the mu-opioid receptor (MOR) and exhibits partial agonist activity at the kappa-opioid receptor (KOR) . This unique binding profile allows it to mitigate the effects of opioids while also potentially influencing reward pathways associated with addiction. Unlike its parent compound, Nalmefene, 7,8-DHN shows improved oral bioavailability and a longer duration of action, making it a promising candidate for clinical applications in addiction treatment .
Pharmacological Properties
The pharmacological properties of 7,8-DHN can be summarized as follows:
| Property | Description |
|---|---|
| Receptor Activity | Antagonist at MOR; Partial agonist at KOR |
| Bioavailability | High oral bioavailability compared to Nalmefene |
| Duration of Action | Longer than Nalmefene |
| Therapeutic Uses | Potential treatment for alcohol and opioid use disorders |
Biological Activity and Case Studies
Research indicates that 7,8-DHN not only interacts with opioid receptors but also affects other neurotransmitter systems such as dopamine and glutamate. These interactions are critical in the modulation of cravings and relapse in substance use disorders .
Case Study: Efficacy in Alcohol Dependence
A clinical trial involving nalmefene demonstrated significant efficacy in reducing heavy drinking days among patients with alcohol dependence. Although this study focused on nalmefene, it provides insights into the potential effectiveness of 7,8-DHN due to their structural similarities. The trial reported a reduction of approximately 1.7 heavy drinking days per month in patients treated with nalmefene compared to placebo . Given that 7,8-DHN may offer enhanced pharmacokinetic properties, similar or improved outcomes could be anticipated.
Case Study: Opioid Use Disorder
In preclinical models, 7,8-DHN has shown promise in reducing opioid cravings and withdrawal symptoms. Studies have suggested that its antagonist activity at MOR could help prevent relapse in opioid-dependent individuals by blocking the rewarding effects of opioids .
Comparative Analysis with Other Compounds
To highlight the distinct biological activity of 7,8-DHN, it is useful to compare its properties with other opioid antagonists:
| Compound | MOR Activity | KOR Activity | Bioavailability | Clinical Use |
|---|---|---|---|---|
| Nalmefene | Antagonist | Partial Agonist | Low | Alcohol dependence |
| Naltrexone | Antagonist | Antagonist | Moderate | Alcohol dependence; opioid overdose |
| This compound | Antagonist | Partial Agonist | High | Potentially both alcohol and opioid dependence |
Q & A
Basic Research Questions
Q. What are the primary neurobiological mechanisms through which 7,8-Dehydro Nalmefene exerts its effects in alcohol use disorder (AUD) research?
- Methodological Answer : Studies suggest that this compound modulates opioid receptor activity, particularly in the ventral striatum, reducing neural cue-reactivity associated with alcohol craving. Functional MRI (fMRI) protocols in double-blind, placebo-controlled crossover trials have been used to measure reduced activation in reward-related brain regions during alcohol cue exposure . Researchers should incorporate fMRI paradigms with standardized cue-reactivity tasks to assess striatal activity changes.
Q. What safety protocols are recommended for handling this compound in laboratory settings?
- Methodological Answer : Follow GHS classification guidelines:
- Use PPE (gloves, lab coats, eye protection) to avoid dermal/oral exposure (H302/H312 hazards).
- Conduct experiments in well-ventilated areas or fume hoods to prevent inhalation (H332).
- Dispose of waste via certified hazardous material protocols (e.g., quartz earth absorption for spills) .
- Include Material Safety Data Sheet (MSDS) review and institutional safety training prior to experimental work.
Q. What experimental models are commonly used to evaluate this compound's pharmacological activity?
- Methodological Answer :
- In vivo : Double-blind randomized controlled trials (RCTs) with alcohol-dependent participants, measuring heavy drinking days (HDDs) and total alcohol consumption (TAC) as endpoints .
- In vitro : Cell viability assays (e.g., CCK-8) and transwell migration tests in cancer cell lines (e.g., CT26 colon cancer) to study anti-tumor mechanisms .
Advanced Research Questions
Q. How should researchers address contradictions in efficacy data between clinical trials studying this compound?
- Methodological Answer : Discrepancies in RCT outcomes (e.g., ESENSE 1/2 trials showing HDD reduction vs. meta-analyses questioning clinical significance) may arise from differences in trial design, such as:
- Population stratification : Subgroup analyses of high-risk drinkers vs. mixed populations .
- Missing data handling : Sensitivity analyses using multiple imputation methods (e.g., MMRM) to account for dropout rates .
Q. What advanced methodologies are recommended for studying this compound's non-opioid receptor-mediated effects?
- Methodological Answer : To investigate off-target mechanisms (e.g., anti-tumor glycolysis inhibition):
- Metabolic profiling : Measure extracellular acidification rate (ECAR) and oxygen consumption rate (OCR) via Seahorse assays to quantify glycolytic flux .
- Calcium signaling pathways : Use flow cytometry for intracellular Ca²⁺ quantification and western blotting for CaMK II phosphorylation analysis .
- Comparative pharmacology : Co-administer opioid agonists (e.g., morphine) to isolate receptor-specific effects .
Q. What statistical approaches optimize detection of this compound's dose-dependent effects in preclinical studies?
- Methodological Answer :
- Dose-response modeling : Use nonlinear regression (e.g., four-parameter logistic curves) to estimate EC₅₀ values for viability/migration assays .
- Longitudinal analysis : Mixed-effects models (e.g., MMRM) to account for repeated measures in behavioral studies .
- Power calculations : Ensure adequate sample sizes for detecting standardized effect sizes (Cohen’s d ≥ 0.3) in RCTs .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
